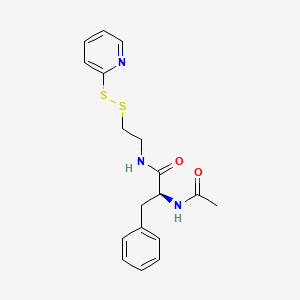
2,3-Diaminobut-2-enedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Diaminomaleonitrile can be synthesized through the oligomerization of hydrogen cyanide . The reaction involves the polymerization of hydrogen cyanide in the presence of bases such as ammonia or triethylamine . Industrial production methods often involve the use of liquid hydrogen cyanide and specific catalysts to control the reaction conditions .
Analyse Des Réactions Chimiques
Diaminomaleonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form amines and other related compounds.
Substitution: It reacts with electrophilic aryl isocyanates and aryl isothiocyanates to form biimidazolidinylidenes and bithiazolidinylidenes.
Common Reagents and Conditions: Reagents such as aryl isocyanates, aryl isothiocyanates, and substituted aromatic aldehydes are commonly used.
Applications De Recherche Scientifique
Diaminomaleonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential role in prebiotic chemistry and the origins of life.
Medicine: It is used in the synthesis of drugs and pharmaceutical intermediates.
Industry: It is employed in the production of polymers, fluorescent materials, and ligands for metal complexes
Mécanisme D'action
The mechanism by which diaminomaleonitrile exerts its effects involves its reactivity as a weakly basic diamine. It can participate in nucleophilic and electrophilic reactions due to the presence of amino and cyano groups . The molecular targets and pathways involved include the formation of various heterocyclic compounds through ring closure reactions .
Comparaison Avec Des Composés Similaires
Diaminomaleonitrile is unique due to its ability to form a wide range of heterocyclic compounds. Similar compounds include:
Amino-nalono-nitrile: Another oligomer of hydrogen cyanide with similar reactivity.
Hydrogen cyanide trimer: Another oligomer of hydrogen cyanide used in prebiotic chemistry.
o-Phenylenediamine: A compound with similar reactivity but different structural properties.
Diaminomaleonitrile stands out due to its versatility and wide range of applications in various fields of science and industry .
Propriétés
Formule moléculaire |
C4H4N4 |
|---|---|
Poids moléculaire |
108.1 g/mol |
Nom IUPAC |
2,3-diaminobut-2-enedinitrile |
InChI |
InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2 |
Clé InChI |
DPZSNGJNFHWQDC-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=C(C#N)N)N |
Synonymes |
diaminomaleonitrile diaminomaleonitrile, (Z)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)
![6-Ethoxy-2-[(4-fluorophenyl)methylthio]-1,3-benzothiazole](/img/structure/B1219881.png)

![(4S)-4-[(3S,5R,8R,9S,10S,13R,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-3-methylideneoxolan-2-one](/img/structure/B1219888.png)

![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17R)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1219893.png)







